molecular formula C10H9N3O2 B2527882 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 1247722-46-8

4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B2527882
CAS RN: 1247722-46-8
M. Wt: 203.201
InChI Key: FSUAKONIJANNFL-UHFFFAOYSA-N
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Description

The compound 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its versatility and ability to participate in a range of chemical reactions, making it a valuable moiety for the development of new compounds with diverse biological activities and material properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides or diazonium salts that undergo cyclization reactions to form the triazole core. For instance, a group of novel triazole derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, was synthesized using a pathway starting with p-phenylenediamine, followed by treatment with triethyl orthoalkylates and hydrazine monohydrate . Another approach for synthesizing triazole-containing compounds, such as 2-(2H-1,2,3-triazol-2-yl)benzoic acids, involves a multi-step process starting from halogenated benzene derivatives and includes steps like hydrogenation and Grignard carboxylation .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed using various spectroscopic techniques, including IR and NMR spectroscopy. For example, the CN functional group in triazene derivatives was detected in both IR and 13C NMR spectra . X-ray crystallography is another powerful tool to determine the precise molecular structure, as demonstrated by the structural analysis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates, which revealed a five-coordinate distorted trigonal bipyramidal geometry around the tin atom .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions, including coupling reactions, as seen in the synthesis of triazene derivatives . They can also form coordination polymers with metals, as evidenced by the hydrothermal syntheses of novel coordination polymers based on an unsymmetrical angular ligand containing the triazole moiety . The reactivity of the triazole ring allows for the formation of complexes with diverse architectures and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the luminescence properties of coordination polymers derived from triazole-based ligands have been studied, indicating potential applications in materials science . The antifungal activities of triorganotin triazole derivatives have been evaluated, showing good efficacy against various fungal strains . Additionally, the magnetic properties of coordination polymers containing triazole ligands have been investigated, revealing antiferromagnetic interactions among metal ions in some cases .

Mechanism of Action

Target of Action

It has been suggested that the compound may have potential anticancer properties , indicating that it could interact with targets involved in cell proliferation and survival.

Mode of Action

Some studies suggest that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid might interact with its targets to disrupt normal cell functions, leading to programmed cell death.

Biochemical Pathways

Given its potential anticancer properties , it might affect pathways related to cell cycle regulation, apoptosis, and DNA repair.

Result of Action

Based on its potential anticancer properties , it might induce changes at the molecular level that lead to cell death, specifically in cancer cells.

properties

IUPAC Name

4-methyl-3-(1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-2-3-8(10(14)15)4-9(7)13-5-11-12-6-13/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUAKONIJANNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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